4-Dibenzofuranamine
Overview
Description
4-Dibenzofuranamine, also known as 4-DBF, is an organic compound that belongs to the dibenzofuran compound family. It has a CAS Number of 50548-43-1 and a molecular weight of 183.21 . The IUPAC name for this compound is dibenzo[b,d]furan-4-amine .
Molecular Structure Analysis
The linear formula for this compound is C12H9NO . The InChI code for this compound is 1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a flash point of 177°C .
Scientific Research Applications
Dibenzofuran Derivatives and Their Applications
Chemical Sensors and Photophysical Properties
Research into dibenzofuran derivatives, such as the study on the self-assembly induced emission system constructed by the host-guest interaction of AIE-active building blocks, highlights the potential of these compounds in developing advanced materials with tunable photophysical properties. The reversible assembling-disassembling and tunable aggregation-induced emission characteristics have implications for creating responsive materials for sensors and imaging applications (Bai et al., 2015).
Environmental Impact and Analysis
Investigations into the environmental presence and impact of polychlorinated dibenzodioxins and dibenzofurans, as well as their analogs, provide essential insights into the ecological and health implications of these compounds. For example, studies on the concentration levels of these compounds in human adipose tissue samples highlight the need for monitoring and controlling environmental contamination to mitigate long-term health risks (Stanley et al., 1990).
Synthesis and Pharmaceutical Applications
The synthesis of dibenzofuran derivatives through methods such as visible-light-promoted synthesis demonstrates the ongoing development of efficient and eco-friendly synthetic routes. These advancements facilitate the exploration of dibenzofuran derivatives in pharmaceutical applications, potentially leading to new therapeutic agents (Cho et al., 2017).
Bioactive Compounds and Drug Development
Dibenzofuran analogs, such as those explored for their N-methyl-D-aspartate (NMDA) antagonist activity, indicate the chemical family's potential in developing novel pharmaceuticals. These compounds' ability to modulate neurotransmitter systems could lead to new treatments for neuropsychiatric disorders (Thompson et al., 1990).
Mechanism of Action
Safety and Hazards
The safety information for 4-Dibenzofuranamine indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit the low-pH conformational change of hemagglutinin (HA) and block the fusion process This suggests that 4-Dibenzofuranamine may interact with certain enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Given its potential role in inhibiting the fusion process of HA , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
dibenzofuran-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBTTXJHJNXCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332639 | |
Record name | 4-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50548-43-1 | |
Record name | 4-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50548-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,d]furan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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